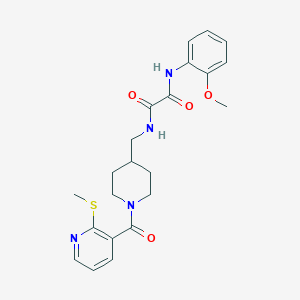

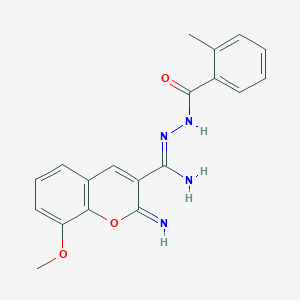

![molecular formula C19H16N6O3S B2999793 Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate CAS No. 1115976-56-1](/img/structure/B2999793.png)

Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a quinoline derivative with a methoxybenzoyl amino group at the 6th position and a methyl acetate group attached via an ether linkage at the 4th position. Quinolines are a class of compounds that have a wide range of biological activities and are part of many pharmaceutical drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring, the introduction of the methoxybenzoyl amino group, and the attachment of the methyl acetate group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The methoxybenzoyl amino group and the methyl acetate group would be attached at the 6th and 4th positions of the quinoline ring, respectively .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoline ring, the methoxybenzoyl amino group, and the methyl acetate group. The quinoline ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The methoxybenzoyl amino group and the methyl acetate group may also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxybenzoyl amino and methyl acetate groups could enhance its solubility in polar solvents .科学的研究の応用

Synthetic Pathways and Intermediates

The compound Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate is an intermediate in the synthesis of various heterocyclic compounds, which have wide applications in pharmaceuticals and materials science. For instance, Manoj and Prasad (2010) detailed the synthesis of 2′-acetyl and 2′-benzoyl substituted-4-chloro-2-(N-phenylamino)quinolines, which could be precursors to dibenzo[b,g][1,8]naphthyridin-5-ones, a compound class with potential pharmaceutical applications (M. Manoj & K. Rajendra Prasad, 2010). Similarly, Bänziger et al. (2000) developed a practical, large-scale synthesis method for a related compound, emphasizing its importance in the production of pharmaceutically active compounds (Markus Bänziger et al., 2000).

Chemical Transformations and Applications

Janin, Bisagni, and Carrez (1993) explored the synthesis of some benzo[h]quinoline derivatives, which, although found to be devoid of cytotoxicity, highlights the structural versatility and synthetic interest in quinoline derivatives for probing biological activity (Y. Janin, E. Bisagni, & D. Carrez, 1993). Furthermore, Saeed et al. (2014) synthesized N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines, showcasing the compound's utility in creating molecules with potential for further pharmaceutical testing (A. Saeed et al., 2014).

Novel Fluorescent Labeling Reagents

Hirano et al. (2004) introduced a novel fluorophore, 6-Methoxy-4-quinolone, derived from a similar structural framework, illustrating the potential for this compound derivatives to be used in biomedical analysis as fluorescent labeling reagents (Junzo Hirano et al., 2004).

作用機序

将来の方向性

特性

IUPAC Name |

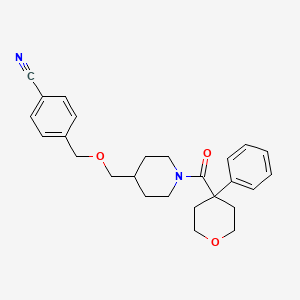

2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3S/c1-28-13-8-6-12(7-9-13)25-17(27)14-4-2-3-5-15(14)22-19(25)29-10-16(26)23-18-20-11-21-24-18/h2-9,11H,10H2,1H3,(H2,20,21,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECUUDHNJWXXGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2999712.png)

![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999714.png)

![3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2999715.png)

![N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999722.png)

![2,8,10-trimethyl-N-(p-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2999727.png)

![(E)-N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2999729.png)

![2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2999731.png)

![benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2999732.png)